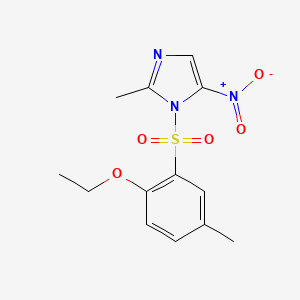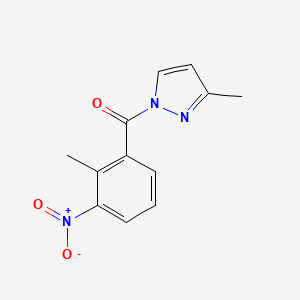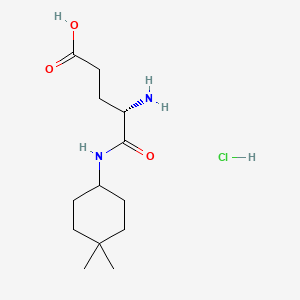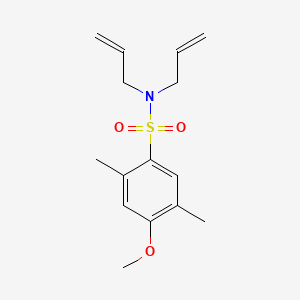
1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole, also known as BPS-5, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields of study.
Wirkmechanismus
The mechanism of action of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins within the body. This inhibition can lead to a variety of biochemical and physiological effects, including changes in cellular signaling pathways and alterations in gene expression.
Biochemical and Physiological Effects:
1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of certain cancer cells, reduce inflammation, and modulate immune system function. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole in laboratory experiments is its high level of specificity and selectivity. This compound has been shown to have a low level of toxicity and minimal off-target effects, making it an ideal tool for studying specific biological processes. However, one limitation of using 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole in laboratory experiments is its relatively high cost, which can limit its accessibility to researchers.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole, including the development of new therapeutic agents for various diseases, the identification of new protein-protein interactions, and the exploration of new applications in medical imaging. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.
Synthesemethoden
The synthesis of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole involves a multi-step process that begins with the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with 2-methyl-5-nitroimidazole in the presence of a base. This reaction results in the formation of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole as the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been extensively studied for its potential use in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to have a variety of potential applications, including as a tool for studying protein-protein interactions, as a potential therapeutic agent for various diseases, and as a potential diagnostic tool in medical imaging.
Eigenschaften
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O5S/c1-3-6-22-12-7-10(4-5-11(12)14)23(20,21)16-9(2)15-8-13(16)17(18)19/h4-5,7-8H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHILZODVOGHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7456298.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456322.png)
![2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-3-prop-2-enylquinazolin-4-one](/img/structure/B7456343.png)
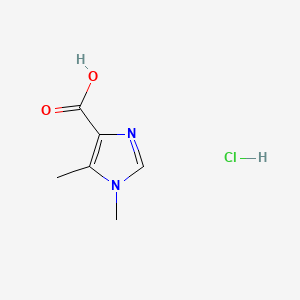
![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)
![3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)

